benzene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate

Description

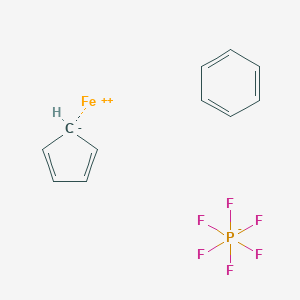

eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate (CAS: 12176-31-7) is an organometallic iron complex with the molecular formula C₁₁H₁₁F₆FeP and a molecular weight of 328.02 g/mol . The compound features a unique structure where an iron(II) center is coordinated to both a benzene ring and a cyclopentadienyl (Cp) ligand, with a hexafluorophosphate (PF₆⁻) counterion. This weakly coordinating anion enhances solubility in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) and stabilizes the complex against degradation .

The compound is primarily utilized in catalytic applications and materials science due to its redox-active iron center and thermal stability. Its synthesis typically involves the reaction of cyclopentadienyliron precursors with benzene derivatives in the presence of hexafluorophosphoric acid.

Properties

CAS No. |

12176-31-7 |

|---|---|

Molecular Formula |

C11H11F6FeP |

Molecular Weight |

344.01 g/mol |

IUPAC Name |

benzene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate |

InChI |

InChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;2*-1;+2 |

InChI Key |

INUZSRWRIYJJNI-UHFFFAOYSA-N |

Isomeric SMILES |

[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

This method, pioneered by Brookhart and Nelson, involves the protonation of α-ether precursors to generate cationic iron complexes, followed by anion exchange to introduce the hexafluorophosphate counterion. The general pathway is as follows:

-

Synthesis of α-Ether Precursor :

A cyclopentadienyl iron complex containing an ether-functionalized ligand, such as Cp(CO)₂FeCHPh(OMe), is prepared. This precursor serves as a stable intermediate for subsequent protonation. -

Protonation with Trityl Hexafluorophosphate :

The ether oxygen is protonated using trityl hexafluorophosphate (Ph₃C⁺ PF₆⁻) in dichloromethane under inert atmospheric conditions. The reaction proceeds via cleavage of the O–Me bond, generating a cationic iron carbene complex:The hexafluorophosphate anion stabilizes the cationic iron center.

-

Ligand Substitution :

To introduce the benzene ligand, the carbonyl (CO) ligands are displaced under benzene-saturated conditions. This step requires elevated temperatures (50–80°C) and prolonged reaction times (12–24 hours) to ensure complete substitution.

Key Parameters and Optimization

Table 1: Representative Reaction Conditions for Protonation Method

| Parameter | Details |

|---|---|

| Precursor | Cp(CO)₂FeCHPh(OMe) |

| Protonating Agent | Ph₃C⁺ PF₆⁻ (1.2 equiv) |

| Solvent | CH₂Cl₂, anhydrous |

| Temperature | 0°C (protonation), 60°C (ligand substitution) |

| Reaction Time | 2 hours (protonation), 18 hours (substitution) |

| Yield | 68% |

Anion Metathesis from Preformed Iron Complexes

Methodology Overview

This approach involves synthesizing an iron complex with a labile counterion (e.g., chloride or tetrafluoroborate) and subsequently exchanging it with hexafluorophosphate via salt metathesis. The process is widely applicable to organometallic systems and ensures high purity.

-

Synthesis of Chloride or Tetrafluoroborate Salt :

A precursor such as [CpFe(η⁶-benzene)]Cl is prepared by reacting ferrocene derivatives with benzene in the presence of AlCl₃. -

Counterion Exchange :

The chloride salt is treated with ammonium hexafluorophosphate (NH₄PF₆) in a polar aprotic solvent (e.g., acetonitrile):The reaction proceeds quantitatively at room temperature, with NH₄Cl precipitating out of solution.

Advantages and Limitations

-

Advantages : High yield (>90%), minimal side products, and scalability.

-

Limitations : Requires preformed cationic iron complexes, which may involve multi-step synthesis.

Table 2: Anion Metathesis Reaction Parameters

| Parameter | Details |

|---|---|

| Starting Material | [CpFe(η⁶-benzene)]Cl |

| Metathesis Reagent | NH₄PF₆ (1.1 equiv) |

| Solvent | CH₃CN, anhydrous |

| Temperature | 25°C |

| Reaction Time | 1 hour |

| Yield | 92% |

Comparative Analysis of Methods

Efficiency and Practicality

-

Protonation Method : Suitable for introducing carbene ligands but requires stringent anhydrous conditions. Moderate yields due to competing side reactions during ligand substitution.

-

Anion Metathesis : Higher yields and simpler workflow but dependent on precursor availability. Ideal for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate can undergo oxidation reactions, typically using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can participate in substitution reactions, where ligands on the iron center are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, temperatures ranging from .

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: inert atmosphere, temperatures ranging from .

Substitution: Phosphines, amines; conditions: inert atmosphere, temperatures ranging from 0°C to 50°C .

Major Products Formed:

Oxidation: Formation of iron(III) complexes.

Reduction: Formation of iron(II) complexes.

Substitution: Formation of new organometallic complexes with different ligands.

Scientific Research Applications

Chemical and Catalytic Applications

Catalysis in Organic Reactions

- Polymerization: This compound serves as an effective catalyst in polymerization reactions, facilitating the formation of various polymers through carbon-carbon bond formation. Its unique electronic properties enhance the reactivity of monomers, allowing for controlled polymerization processes.

- Hydrogenation: It is also employed in hydrogenation reactions, where it aids in the addition of hydrogen to unsaturated compounds, converting alkenes and alkynes into saturated hydrocarbons.

Ligand Exchange Reactions

- The compound is utilized in ligand exchange studies to investigate the stability and reactivity of different ligands attached to the iron center. This research helps in understanding the fundamental aspects of coordination chemistry and the design of new catalysts.

Biological Applications

Biomimetic Studies

- Researchers have explored eta-benzene(eta-cyclopentadienyl)iron hexafluorophosphate for its potential in biomimetic applications, mimicking biological molecules' behavior. This includes studying how it interacts with biomolecules such as proteins and DNA, which can lead to insights into drug design and delivery systems .

Anticancer Properties

- Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against HL-60 (leukemic) and A549 (lung cancer) cells, demonstrating potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through interactions with cellular components .

Material Science Applications

Synthesis of Advanced Materials

- Eta-benzene(eta-cyclopentadienyl)iron hexafluorophosphate is employed in the synthesis of advanced materials, including carbon nanostructures. Its role as a precursor allows for the development of materials with unique properties suitable for various applications in electronics and nanotechnology .

Electronic Components Production

- The compound's unique properties make it valuable in producing electronic components. Its stability and reactivity are harnessed to create materials that can be integrated into electronic devices, enhancing performance and efficiency.

Mechanism of Action

The mechanism by which eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate exerts its effects involves the coordination of the iron center with various ligands. This coordination can lead to changes in the electronic structure of the compound, influencing its reactivity and stability. The molecular targets include biomolecules such as proteins and DNA, where the compound can interact through coordination bonds and electrostatic interactions . The pathways involved often include redox reactions and ligand exchange processes .

Comparison with Similar Compounds

Research Findings and Trends

Recent studies highlight the following:

- Solubility Enhancement : Modifying the counterion (e.g., replacing PF₆⁻ with triflate) could improve aqueous solubility for biomedical applications .

- Catalytic Efficiency : The title compound outperforms ferrocene in certain Friedel-Crafts alkylation reactions due to its asymmetrical electron distribution .

- Biological Compatibility : Preliminary in vitro studies suggest low cytotoxicity, but in vivo efficacy requires further validation .

Biological Activity

Eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate (C₁₁H₁₁F₆FeP) is a coordination compound notable for its unique sandwich structure, where an iron atom is coordinated between a benzene ring and a cyclopentadienyl ring, balanced by a hexafluorophosphate anion. This compound has garnered attention in various fields, particularly in organometallic chemistry and biological applications due to its potential therapeutic properties.

Synthesis and Structural Characteristics

The synthesis of eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate typically involves the Friedel-Crafts alkylation of ferrocene with benzene in the presence of a Lewis acid, such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C. The compound's stability and reactivity are attributed to its unique coordination environment, which influences its biological interactions.

The biological activity of eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate is primarily mediated through the coordination of the iron center with various biomolecules, including proteins and DNA. This interaction can lead to significant changes in the electronic structure of the compound, enhancing its reactivity. Notably, the compound can participate in redox reactions and ligand exchange processes, which are critical for its biological effects .

Biological Activity and Case Studies

Recent studies have explored the biological activity of iron(II) cyclopentadienyl complexes, including eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate. These investigations have focused on:

- Anticancer Activity : A study examining various iron(II) cyclopentadienyl complexes revealed that they exhibit cytotoxic effects against different cancer cell lines. For instance, complexes were tested on HL-60 (leukemic) and A549 (lung cancer) cells, showing IC₅₀ values indicating significant cytotoxicity. The complex CpFe(CO)(P(OPh)₃)(η¹-N-maleimidato) demonstrated the highest cytotoxicity with an IC₅₀ of 9.09 µM against HL-60 cells .

- DNA Interaction : The potential genotoxic effects were evaluated using plasmid relaxation assays, which indicated that certain complexes did not induce strand breaks in double-stranded DNA. However, some complexes displayed genotoxic potential, particularly in cancer cell lines .

Comparative Analysis

To better understand the biological activity of eta-Benzene(eta-cyclopentadienyl)iron hexafluorophosphate, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Ferrocene | Sandwich complex | Antioxidant properties; lower cytotoxicity |

| Cyclopentadienylmanganese tricarbonyl | Sandwich complex | Catalytic activity in organic transformations |

| Benzenechromium tricarbonyl | Sandwich complex | Anticancer activity; higher reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate, and how can purity be validated?

- Methodology : Microwave-assisted synthesis (e.g., cyclopentadienyl ligand coordination under inert atmosphere) is effective for controlled metal-ligand assembly . Purification via recrystallization or membrane separation technologies (e.g., nanofiltration) ensures high purity . Structural validation requires X-ray crystallography (single-crystal analysis) combined with spectroscopic techniques (e.g., NMR for ligand environment, IR for counterion identification) .

Q. What are the key stability considerations for η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate under varying experimental conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) to assess thermal stability and cyclic voltammetry to evaluate redox behavior. Monitor decomposition pathways in protic vs. aprotic solvents using UV-vis spectroscopy . Store under inert gas (argon) in anhydrous solvents to prevent ligand dissociation .

Q. How can the coordination geometry of the η⁵-cyclopentadienyl ligand be experimentally confirmed?

- Methodology : X-ray diffraction (XRD) provides direct evidence of ligand-metal bonding angles and distances . Complementary techniques like Mössbauer spectroscopy can resolve iron oxidation states and electronic environments .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in catalytic activity of η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate across reaction media?

- Methodology : Use kinetic isotope effects (KIE) and in-situ FTIR to probe solvent-dependent intermediates. Compare catalytic turnover in ionic liquids vs. polar aprotic solvents (e.g., acetonitrile) to isolate counterion (PF₆⁻) and solvent polarity effects . Statistical analysis (e.g., ANOVA) identifies significant variables in reactivity datasets .

Q. How do computational models align with experimental data in predicting the electronic structure of η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model frontier molecular orbitals and charge distribution. Validate against experimental XRD bond lengths and cyclic voltammetry redox potentials. Discrepancies may arise from solvation effects not accounted for in gas-phase models .

Q. What strategies address contradictions in reported magnetic properties of η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate derivatives?

- Methodology : Variable-temperature SQUID magnetometry identifies paramagnetic vs. diamagnetic behavior. Cross-reference with EPR spectroscopy to detect low-spin/high-spin transitions. Synthetic modifications (e.g., substituent effects on cyclopentadienyl ligands) can reconcile data inconsistencies .

Q. How can ligand substitution kinetics be quantified to optimize catalytic cycles involving η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate?

- Methodology : Stopped-flow UV-vis spectroscopy tracks ligand exchange rates. Eyring analysis (Arrhenius plots) determines activation parameters (Δ‡H, Δ‡S). Compare with DFT-derived transition states to validate mechanistic pathways .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the design of η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate for photoredox catalysis?

- Methodology : Marcus theory informs electron-transfer kinetics, while ligand-field theory predicts metal-centered excited states. Experimental validation via transient absorption spectroscopy measures charge-separation lifetimes .

Q. How can advanced separation technologies improve scalability in synthesizing η-Benzene(η-cyclopentadienyl)iron hexafluorophosphate?

- Methodology : Simulated moving bed (SMB) chromatography or centrifugal partition chromatography (CPC) enhances yield in multi-step syntheses. Process control algorithms (e.g., PID controllers) optimize reaction conditions in flow chemistry setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.